

dealing with hydrophobicity of mDPR(Boc)-Val-Cit-PAB

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Compound of Interest

Compound Name: *mDPR(Boc)-Val-Cit-PAB*

Cat. No.: *B11833414*

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Technical Support Center: mDPR(Boc)-Val-Cit-PAB

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hydrophobic ADC linker, **mDPR(Boc)-Val-Cit-PAB**.

Frequently Asked Questions (FAQs)

Q1: What is **mDPR(Boc)-Val-Cit-PAB** and what are its main components?

A1: **mDPR(Boc)-Val-Cit-PAB** is a cleavable linker used in the development of antibody-drug conjugates (ADCs).^[1] Its components are:

- mDPR: A maleimide-containing moiety for conjugation to thiol groups on antibodies.
- Boc: A tert-butyloxycarbonyl protecting group that enhances stability during storage and conjugation.^[1]
- Val-Cit: A valine-citrulline dipeptide that is specifically cleaved by cathepsin B, an enzyme found in the lysosomes of tumor cells.^[1]
- PAB: A p-aminobenzyl alcohol self-immolative spacer that releases the conjugated payload after the Val-Cit linker is cleaved.

Q2: Why is **mDPR(Boc)-Val-Cit-PAB** considered hydrophobic?

A2: The hydrophobicity of **mDPR(Boc)-Val-Cit-PAB** is primarily due to the Val-Cit dipeptide and the PAB spacer.^[2] This characteristic can present challenges in aqueous solutions, potentially leading to aggregation and precipitation.^{[2][3]}

Q3: What are the recommended storage conditions for **mDPR(Boc)-Val-Cit-PAB**?

A3: To ensure the stability of the compound, it should be stored at -20°C in a dry, dark environment.^[1] It is also recommended to aliquot the compound upon receipt to avoid multiple freeze-thaw cycles, which can degrade the material.

Q4: How does the Boc protecting group contribute to the stability of the linker?

A4: The Boc group protects the maleimide moiety, preventing premature reactions and degradation during storage and the conjugation process. This ensures the integrity of the linker until it is ready to be used for conjugation.^[1]

Troubleshooting Guide: Dealing with Hydrophobicity

This guide addresses common issues encountered during the experimental use of **mDPR(Boc)-Val-Cit-PAB** due to its hydrophobic nature.

Issue	Potential Cause	Recommended Solution
Difficulty dissolving the lyophilized powder	High hydrophobicity of the molecule, use of inappropriate solvent.	Use a small amount of a polar aprotic solvent like DMSO, DMF, or acetonitrile to initially dissolve the compound. Subsequently, dilute the solution with the desired aqueous buffer.
Precipitation upon addition to aqueous buffer	The concentration of the organic co-solvent is too low to maintain solubility in the aqueous phase.	Increase the percentage of the organic co-solvent in the final solution. Alternatively, prepare a more concentrated stock solution in the organic solvent and add it to the aqueous buffer with vigorous vortexing. Sonication can also aid in dissolution.
Inconsistent results in conjugation reactions	Incomplete dissolution or precipitation of the linker, leading to inaccurate concentration.	Always ensure the linker is fully dissolved before use. Visually inspect the solution for any particulates. If precipitation is observed, try warming the solution gently or sonicating it. It is also crucial to use fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility. [4]
Low conjugation efficiency	Degradation of the maleimide group due to improper storage or handling.	Store the compound under the recommended conditions (-20°C, dry, dark) and aliquot to minimize exposure to air and moisture.

Quantitative Data Summary

The following table summarizes the available solubility data for **mDPR(Boc)-Val-Cit-PAB** and its close analogs.

Compound	Solvent	Solubility	Source/Notes
mDPR(Boc)-Val-Cit-PAB	DMSO	10 mM	[1]
Boc-Val-Cit-PAB-PNP	DMSO (fresh)	80 mg/mL (approx. 124 mM)	[4]
Boc-Val-Cit-PAB-PNP	Ethanol	60 mg/mL	[4]
Boc-Val-Cit-PAB-PNP	Water	Insoluble	[4]
Fmoc-Gly3-Val-Cit-PAB	10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline	2.5 mg/mL (suspension)	[5]
Fmoc-Gly3-Val-Cit-PAB	10% DMSO + 90% (20% SBE- β -CD in Saline)	2.5 mg/mL (suspension)	[5]
Fmoc-Gly3-Val-Cit-PAB	10% DMSO + 90% Corn Oil	\geq 2.5 mg/mL (clear solution)	[5]

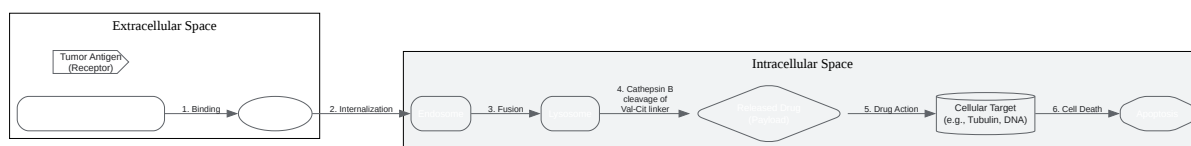
Experimental Protocols

Protocol for Solubilization of **mDPR(Boc)-Val-Cit-PAB**

- Preparation:
 - Allow the vial of lyophilized **mDPR(Boc)-Val-Cit-PAB** to equilibrate to room temperature before opening to prevent condensation.
 - Use anhydrous grade DMSO for the initial stock solution.
- Stock Solution Preparation (10 mM in DMSO):

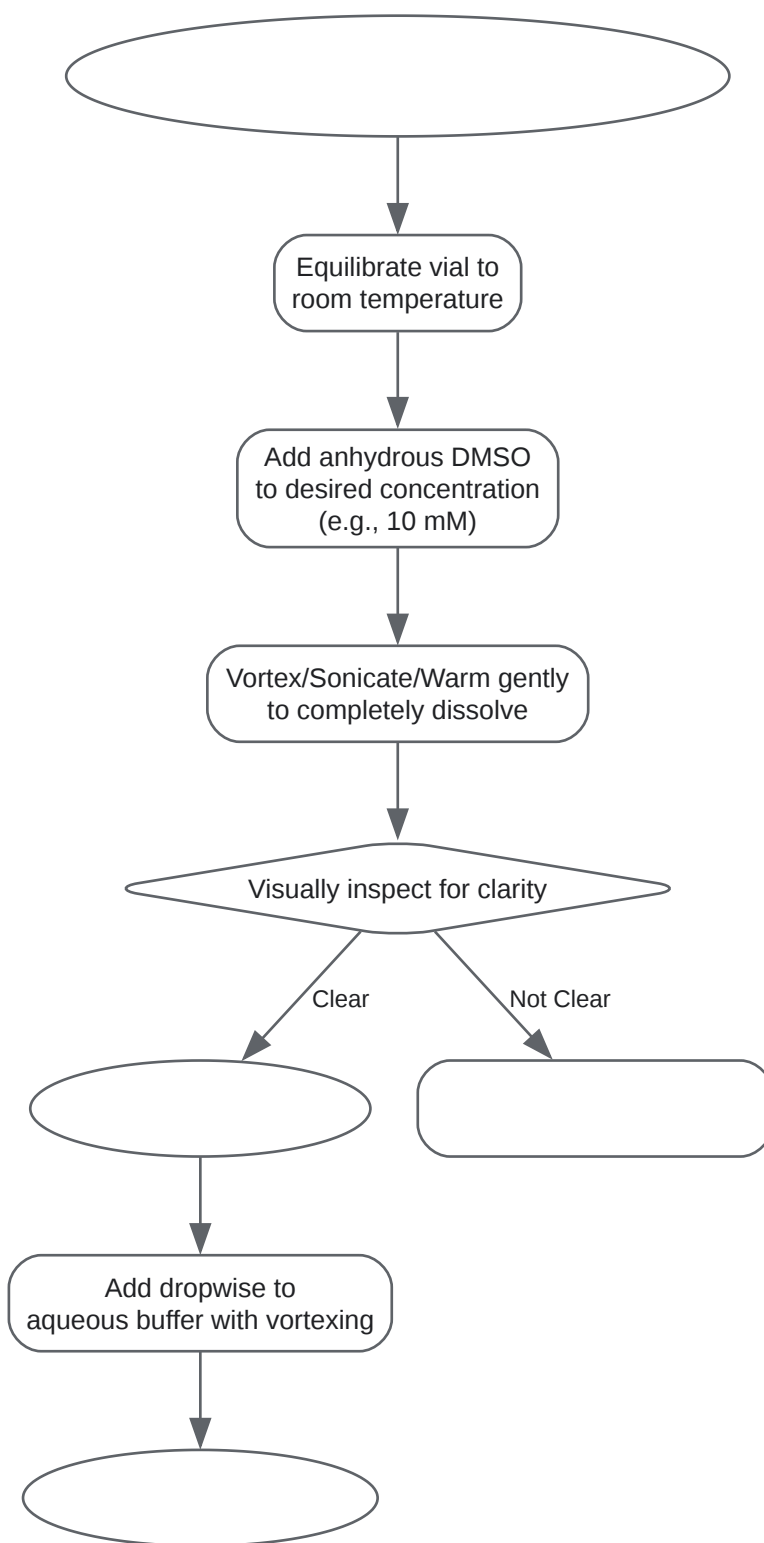
- Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of **mDPR(Boc)-Val-Cit-PAB** (MW: 645.7 g/mol).
- Add the calculated volume of anhydrous DMSO to the vial.
- Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Dilution in Aqueous Buffer:
 - For conjugation reactions, the DMSO stock solution can be added dropwise to the aqueous reaction buffer while gently vortexing.
 - The final concentration of DMSO in the reaction mixture should be kept as low as possible, typically below 10%, to avoid negative impacts on the antibody.
 - If precipitation occurs upon dilution, increasing the proportion of the organic co-solvent or using a different co-solvent like DMF or acetonitrile may be necessary.

Visualizations



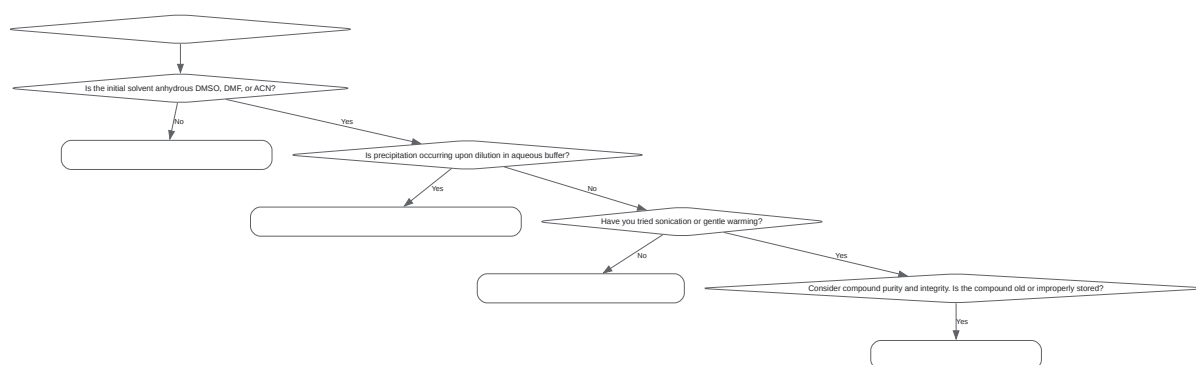
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Caption: ADC mechanism of action.



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Caption: Solubilization workflow.



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